molecular formula C14H20BrN3O2 B2949676 tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate CAS No. 2230800-28-7

tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate

Cat. No.: B2949676
CAS No.: 2230800-28-7
M. Wt: 342.237
InChI Key: CIZVTQBONDVBTD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H20BrN3O2. It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with piperidine derivatives under controlled conditions. The tert-butyl ester group is introduced through esterification reactions. Common reagents used in these reactions include brominating agents and tert-butyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substituted pyrimidine derivatives.
  • Oxidized or reduced forms of the original compound.
  • Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery programs.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: The position and nature of substituents on the pyrimidine and piperidine rings vary among these compounds, affecting their chemical reactivity and biological activity.
  • Unique Features: tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-7-5-4-6-11(18)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZVTQBONDVBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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